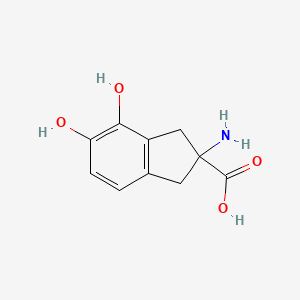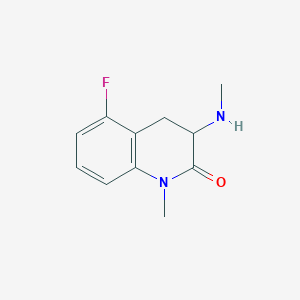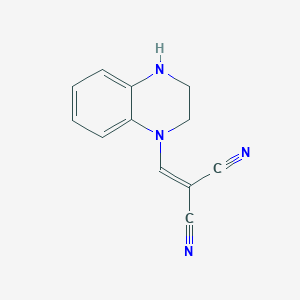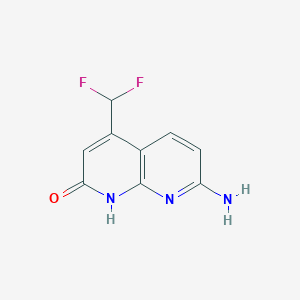![molecular formula C11H18N2O2 B11893977 (8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 90058-33-6](/img/structure/B11893977.png)
(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic compound characterized by its unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic structure imparts rigidity and conformational stability, which can be advantageous in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This often involves the use of a diamine and a cyclic ketone under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions. Common reagents include isopropyl halides or isopropyl sulfonates in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography or crystallization to obtain high-purity product.
Types of Reactions:
Oxidation: ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Material Science: Its rigid structure makes it a candidate for the development of novel materials with specific mechanical properties.
Biology and Medicine:
Pharmacology: Due to its spirocyclic structure, it may exhibit unique interactions with biological targets, making it a potential candidate for drug development.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymer chains can impart desirable properties such as increased rigidity and thermal stability.
Mechanism of Action
The mechanism of action of ®-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
- ®-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- ®-8-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione
- ®-8-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione
Comparison:
- Structural Differences: The primary difference lies in the substituent on the spirocyclic core (isopropyl vs. methyl, ethyl, or propyl).
- Pharmacological Properties: The isopropyl group may impart different pharmacokinetic and pharmacodynamic properties compared to other alkyl groups.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity in chemical reactions, affecting the types and yields of products formed.
This detailed overview provides a comprehensive understanding of ®-8-Isopropyl-6,9-diazaspiro[45]decane-7,10-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90058-33-6 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(8R)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
LQWQEEBFWSSYAU-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)NC2(CCCC2)C(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)NC2(CCCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


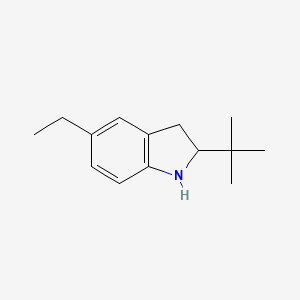

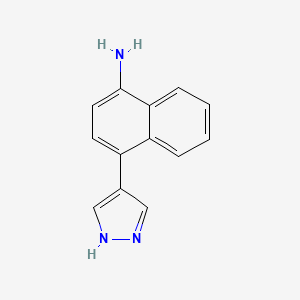
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)

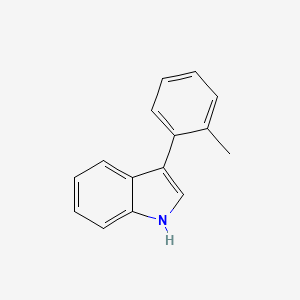
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)

